molecular formula C10H14BFO3 B1398912 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid CAS No. 1333392-80-5

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid

Cat. No. B1398912
CAS RN: 1333392-80-5
M. Wt: 212.03 g/mol
InChI Key: NMKVOYZVOGHDAI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has a molecular weight of 212.03 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a fluorine atom and an isopropoxymethyl group. The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Enzyme-Free Glucose Sensing

A study by Bao et al. (2021) synthesized a monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions. This research highlights the potential of fluoro-containing phenylboronic acids in medical diagnostics and glucose monitoring (Bao et al., 2021).

Anticancer Research

Psurski et al. (2018) explored the antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, including fluoro-phenylboronic acids, in cancer cell lines. They found these compounds to be promising anticancer agents with a cell cycle-specific mode of action (Psurski et al., 2018).

Synthesis of Silicon-Containing Drugs

Troegel et al. (2009) synthesized fluoro-phenylboronic acids as potential building blocks for the synthesis of silicon-containing drugs. Their research demonstrates the versatility of fluoro-phenylboronic acids in drug development (Troegel et al., 2009).

Optical Modulation and Nanotechnology

Mu et al. (2012) investigated phenyl boronic acids, including fluoro-substituted variants, for their role in the optical modulation when grafted to polyethylene glycol-wrapped single-walled carbon nanotubes. This study has implications in nanotechnology and materials science (Mu et al., 2012).

Fluorinated Phenylboronic Acids in Chemistry

Zarzeczańska et al. (2017) focused on the acidity and hydrolytic stability of fluorinated phenylboronic acids. Their work contributes to understanding the chemical properties of these compounds, which is essential for various applications in synthetic chemistry (Zarzeczańska et al., 2017).

Antifungal Activity

Borys et al. (2019) studied the antifungal activity of formylphenylboronic acids, including fluoro-substituted variants. Their research contributes to the development of new antifungal agents (Borys et al., 2019).

Fluorescence Quenching in Biological Applications

Geethanjali et al. (2015) explored the fluorescence quenching of fluoro-phenylboronic acids, indicating potential applications in biological and chemical sensing (Geethanjali et al., 2015).

Sensor Technology

Sun et al. (2019) discussed ortho-aminomethylphenylboronic acids, including fluoro-substituted variants, in sensors for carbohydrates and other compounds. This research is significant for the development of advanced sensor technologies (Sun et al., 2019).

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is not available, boronic acids are generally considered to cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

[5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKVOYZVOGHDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)COC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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